![molecular formula C21H27NO4 B157075 (R)-laudanosine CAS No. 85-63-2](/img/structure/B157075.png)
(R)-laudanosine
Vue d'ensemble
Description
®-Laudanosine is an alkaloid compound derived from the opium poppy plant. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-laudanosine. This compound is known for its pharmacological properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-Laudanosine can be synthesized through several methods. One common approach involves the methylation of norlaudanosine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of ®-laudanosine often involves the extraction and purification from opium poppy plants. The process includes several steps such as solvent extraction, crystallization, and chromatography to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Laudanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form laudanosine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of ®-laudanosine can yield dihydro-laudanosine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Laudanosine N-oxide.
Reduction: Dihydro-laudanosine.
Substitution: Various substituted laudanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Neurotransmitter Interaction
(R)-Laudanosine has been shown to interact with several neurotransmitter receptors, including:
- Gamma-Aminobutyric Acid (GABA) Receptors: It may influence GABAergic transmission, leading to potential anxiolytic or anticonvulsant effects .
- Opioid Receptors: Its interaction with opioid receptors suggests a role in modulating pain pathways, potentially providing analgesic effects .
- Nicotinic Acetylcholine Receptors: The compound may affect cholinergic signaling, which is crucial for muscle contraction and cognitive functions .
Cardiovascular Effects
This compound exhibits significant cardiovascular effects, particularly at high plasma concentrations:
- Hypotension and Bradycardia: It has been observed to cause a decrease in blood pressure and heart rate, which could be beneficial in specific clinical scenarios but poses risks in others .
- Increased Plasma Concentrations in Liver Failure: Patients with hepatic impairment show elevated levels of this compound, necessitating careful monitoring during anesthesia .
Anesthesia and Intensive Care
This compound is particularly relevant in the context of anesthesia:
- Accumulation During Prolonged Use: In patients receiving atracurium for extended periods, this compound levels can rise significantly, leading to concerns about potential neurotoxicity . However, studies indicate that even with high doses, the concentrations typically remain below those associated with seizure activity .
- Monitoring in Critically Ill Patients: The pharmacokinetics of this compound necessitate close observation in intensive care settings, especially for patients with compromised liver or kidney function .
Pain Management
Research indicates that this compound may possess analgesic properties:
- Animal Studies: Experimental evidence shows that this compound can produce analgesia in animal models, suggesting potential applications in pain management therapies .
Research Findings and Case Studies
Mécanisme D'action
The mechanism of action of ®-laudanosine involves its interaction with neurotransmitter receptors in the brain. It is known to bind to gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neuronal excitability. This interaction can lead to sedative and muscle relaxant effects, making it a compound of interest in anesthesiology.
Comparaison Avec Des Composés Similaires
(S)-Laudanosine: The enantiomer of ®-laudanosine with similar but distinct pharmacological properties.
Papaverine: Another alkaloid from the opium poppy with vasodilatory effects.
Noscapine: An alkaloid with antitussive properties.
Uniqueness: ®-Laudanosine is unique due to its specific chiral configuration, which influences its binding affinity and activity at neurotransmitter receptors. This makes it distinct from its enantiomer and other related alkaloids in terms of its pharmacological profile and potential therapeutic applications.
Activité Biologique
(R)-laudanosine, a benzylisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly its interactions with various neurotransmitter receptors and potential therapeutic applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its complex structure that allows for multiple interactions with biological targets. Its stereochemistry plays a crucial role in its biological effects, as different enantiomers can exhibit varying activities.
1. Neurotransmitter Receptor Interactions
This compound interacts with several key neurotransmitter receptors, which contributes to its pharmacological profile:
- GABA Receptors : It has been shown to modulate GABA_A receptors, which are critical in inhibitory neurotransmission in the central nervous system.
- Glycine Receptors : Similar to GABA receptors, glycine receptors are involved in inhibitory signaling, and this compound's interaction may influence motor control and pain perception.
- Opioid Receptors : The compound exhibits activity at opioid receptors, suggesting potential analgesic properties.
- Nicotinic Acetylcholine Receptors : Its interaction with these receptors indicates possible effects on cognitive functions and neuromuscular transmission .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MGC-803 | 5.1 | Inhibition of topoisomerase I activity |
HGC-27 | 7.6 | Induction of apoptosis and G2/M phase arrest |
These findings suggest that this compound may inhibit cell proliferation, induce apoptosis, and affect cell cycle progression in cancer cells .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates it possesses activity against various pathogens:
- Plasmodium falciparum : Exhibited significant antiplasmodial activity with an IC50 of 7.3 µM.
- Leishmania donovani : Showed moderate activity with an IC50 of 8.2 µM.
- Escherichia coli : In vitro studies suggest potential efficacy against certain strains .
Case Study 1: Anticancer Effects
A study investigated the effects of this compound on gastric cancer cells. The results indicated that treatment led to a reduction in cell viability and increased apoptosis rates compared to untreated controls. The compound was found to disrupt mitochondrial membrane potential, a critical factor in apoptosis induction.
Case Study 2: Neuroprotective Effects
In a model of neuroinflammation, this compound was shown to reduce pro-inflammatory cytokines in microglial cells, suggesting potential neuroprotective effects that could be beneficial in neurodegenerative diseases .
Propriétés
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-63-2 | |
Record name | Laudanosine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAUDANOSINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-laudanosine?
A1: (-)-Laudanosine has the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol.
Q2: Is (-)-laudanosine optically active?
A2: Yes, (-)-laudanosine is an optically active compound, meaning it rotates plane-polarized light. This property arises from its chiral center at the C-1 position of the benzylisoquinoline scaffold [].
Q3: How is (-)-laudanosine typically synthesized?
A3: Several synthetic routes exist, but a common approach involves a multi-step process starting with readily available materials. Key steps often include a Sonogashira coupling to form the C1-C8a bond, an intramolecular titanium-catalyzed hydroamination of an alkyne, and an enantioselective imine reduction []. Alternative methods utilize Stevens rearrangement of ammonium ylides [] or electrosynthesis [].
Q4: How is (-)-laudanosine metabolized in the body?
A4: (-)-Laudanosine is primarily metabolized in the liver, but the specific metabolic pathways require further investigation.
Q5: Is (-)-laudanosine known to interact with any drug transporters or metabolizing enzymes?
A5: While research on (-)-laudanosine's specific interactions with drug transporters and metabolizing enzymes is limited, it's important to consider its structural similarity to other benzylisoquinoline alkaloids, which are known substrates and inhibitors of certain enzymes, such as cytochrome P450 enzymes.
Q6: What are the known toxicological effects of (-)-laudanosine?
A6: Animal studies suggest that high doses of (-)-laudanosine can induce central nervous system stimulation, leading to convulsions []. These effects appear to be attenuated by nitrous oxide []. More research is needed to understand its toxicity profile fully.
Q7: Are there any known long-term effects of (-)-laudanosine exposure?
A7: Data on the long-term effects of (-)-laudanosine exposure are limited, and further research is needed in this area.
Q8: How is (-)-laudanosine typically detected and quantified?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry (MS), is commonly employed for the analysis of (-)-laudanosine in biological samples [, ]. This approach allows for sensitive and specific detection even at low concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.